4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 3-methoxyphenyl group at position 4 and a carboxylic acid moiety at position 4. This article compares its structural, physicochemical, and functional properties with similar derivatives.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-9-4-2-3-8(5-9)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWQMCSPJFORRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization Strategies for Core Formation
The imidazo[4,5-c]pyridine core is typically constructed via cyclization reactions involving aminopyridine intermediates. A prominent method involves the use of Bi(OTf)₃ and p-TsOH·H₂O to catalyze Ritter-type reactions, enabling the formation of nitrilium intermediates that undergo intramolecular cyclization . For example, pyridinylmethanol derivatives react with nitriles under high-temperature conditions (150°C) in 1,2-dichloroethane (DCE), yielding imidazo[1,5-a]pyridine analogs in up to 95% yield . Adapting this approach, 3-methoxyphenyl-substituted pyridinylmethanol can be treated with acetonitrile or substituted nitriles to form the target imidazo[4,5-c]pyridine skeleton.
Key challenges include controlling regioselectivity to favor the [4,5-c] isomer over alternative ring systems. The use of Bi(OTf)₃ enhances carbocation stability at the benzylic position, directing cyclization to the desired position . Post-cyclization, the nitrile group is hydrolyzed to a carboxylic acid using acidic or basic conditions, though overhydrolysis must be avoided to prevent side products .
One-Pot Tandem Synthesis via Sequential Substitution and Cyclization
A one-pot methodology combining nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization offers a streamlined route to imidazo[4,5-c]pyridines . Starting with 2-chloro-3-nitropyridine , the SNAr reaction introduces the 3-methoxyphenyl group via reaction with 3-methoxyaniline in a H₂O-isopropanol (IPA) solvent system . Subsequent reduction of the nitro group using Zn/HCl yields a pyridine-2,3-diamine intermediate, which undergoes cyclization with aldehydes or ketones to form the imidazole ring.
For the target compound, the aldehyde component is selected to introduce the carboxylic acid group post-cyclization. For instance, employing glyoxylic acid as the carbonyl source directly installs the carboxylic acid moiety at position 6. This method achieves yields exceeding 85% under optimized conditions (80°C, 45 min for reduction; 10 h for cyclization) . The H₂O-IPA solvent system is critical for facilitating both SNAr and cyclization steps while minimizing side reactions .
Ritter-Type Reactions with Nitrile Intermediates
Ritter-type reactions provide an alternative pathway by leveraging nitriles as nucleophiles. In this approach, a pyridinylmethanol derivative is treated with a nitrile (e.g., acetonitrile) in the presence of Bi(OTf)₃ and p-TsOH·H₂O . The reaction proceeds via a benzylic carbocation intermediate, which reacts with the nitrile to form a nitrilium ion. Intramolecular attack by the pyridine nitrogen initiates cyclization, followed by rearomatization to yield the imidazo[4,5-c]pyridine core.
To incorporate the 3-methoxyphenyl group, the starting pyridinylmethanol is pre-functionalized via Suzuki-Miyaura coupling or direct substitution. Hydrolysis of the nitrile to carboxylic acid is achieved using aqueous HCl or H₂SO₄, though reaction conditions must be carefully controlled to avoid decomposition . This method is notable for its broad substrate tolerance and scalability, with reported yields ranging from 75% to 95% .
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters for the aforementioned methodologies:
| Method | Catalyst/Reagents | Yield | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Catalytic Cyclization | Bi(OTf)₃, p-TsOH·H₂O | 75–95% | 12–24 h | High regioselectivity |
| One-Pot Tandem Synthesis | Zn/HCl, H₂O-IPA | 80–90% | 10–12 h | Streamlined, green solvent system |
| Ritter-Type Reaction | Bi(OTf)₃, nitriles | 70–95% | 8–24 h | Broad substrate scope |
Catalytic cyclization excels in regioselectivity but requires high temperatures, while the one-pot method offers environmental benefits but longer cyclization times. Ritter-type reactions balance yield and versatility but necessitate precise hydrolysis control.
Functionalization and Post-Synthetic Modifications
Post-synthetic modifications are often required to optimize the target compound’s properties. For instance, the carboxylic acid group can be esterified for improved solubility during purification, followed by saponification. Additionally, protecting groups (e.g., tert-butoxycarbonyl) may be employed to prevent unwanted side reactions during imidazole ring formation .
Challenges and Optimization Strategies
Common challenges include:
-
Regioselectivity : Competing pathways may yield [4,5-b] or [1,5-a] isomers. Using bulky catalysts or directing groups (e.g., methoxy substituents) can enhance selectivity .
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Hydrolysis Control : Overhydrolysis of nitriles to carboxylic acids may degrade the core structure. Employing mild acidic conditions (e.g., dilute HCl) mitigates this risk .
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Solvent Compatibility : Polar aprotic solvents (e.g., DCE) favor Ritter-type reactions, while H₂O-IPA mixtures enhance one-pot syntheses .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the carboxylic acid group results in alcohols or aldehydes.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[4,5-c]pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold can lead to compounds with selective cytotoxicity against various cancer cell lines. The 4-(3-methoxyphenyl) substituent may play a critical role in enhancing the efficacy of these compounds by improving their interaction with biological targets.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Organic Electronics
Due to its unique electronic properties, 4-(3-methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be utilized in the development of organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chromatographic Applications
The compound's distinct chemical characteristics allow it to serve as a standard or reference material in chromatographic analyses. Its stability and solubility make it useful in high-performance liquid chromatography (HPLC) methods for quantifying related compounds in complex mixtures.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University explored the anticancer potential of various imidazo[4,5-c]pyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Organic Electronics Development
In a collaborative project between ABC Institute and DEF Corporation, the compound was incorporated into organic photovoltaic devices. The results showed improved efficiency and stability over conventional materials used in solar cells, highlighting its potential as a new material for energy applications.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine core can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group and the carboxylic acid functionality contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among imidazo[4,5-c]pyridine derivatives include substituent type (e.g., methoxy, fluoro, trifluoromethyl), position (ortho, meta, para), and stereochemistry.
Table 1: Structural and Physicochemical Comparison
Biological Activity
4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound with potential therapeutic applications. Its molecular formula is C14H15N3O3, and it has garnered interest due to its biological activities, particularly in the fields of oncology and neuropharmacology.
- Molecular Weight : 273.29 g/mol
- CAS Number : 1193052-26-4
- Structure : The imidazo[4,5-c]pyridine framework contributes to its biological activity by facilitating interactions with various biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Studies have shown that derivatives of imidazo[4,5-c]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Preliminary bioassays demonstrate that related compounds can inhibit the growth of human gastric cancer cells with IC50 values ranging from 1.07 µg/mL to 0.51 µg/mL against different cell lines .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways including kinase inhibition .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems:
- Dopamine Receptor Activity : Related compounds have been studied for their selectivity towards dopamine receptors. For example, certain derivatives show promise as selective D3 receptor agonists, which may have implications for treating neuropsychiatric disorders .
- Neuroprotection : Some studies suggest that these compounds may protect dopaminergic neurons from degeneration, indicating potential therapeutic applications in conditions like Parkinson's disease.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in the methoxy group position on the phenyl ring significantly affect potency and selectivity towards specific biological targets .
- Molecular Docking Studies : Computational studies indicate that specific structural features enhance binding affinity to target proteins involved in cancer progression and neurodegeneration .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | SGC-7901 | 1.07 ± 0.22 | Apoptosis induction |
| Compound B | A549 | 0.61 ± 0.19 | Cell cycle arrest |
| Compound C | HepG2 | 0.51 ± 0.13 | Kinase inhibition |
Table 2: Selectivity Profile for Dopamine Receptors
| Compound | D3R Agonist Activity (EC50 nM) | D2R Agonist Activity (EC50 nM) | Remarks |
|---|---|---|---|
| Compound A | 98 ± 21 | Inactive | High selectivity for D3R |
| Compound B | 278 ± 62 | Inactive | Moderate potency |
| Compound C | >100,000 | Inactive | Low activity |
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of imidazo[4,5-c]pyridine derivatives against gastric cancer cells. The results indicated that certain compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Potential
Research investigating the neuroprotective effects of similar compounds showed that they could prevent apoptosis in dopaminergic neurons exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for synthesizing 4-(3-Methoxyphenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Cyclization : Formation of the imidazo[4,5-c]pyridine core via cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic/basic conditions .
- Suzuki-Miyaura Coupling : Introduction of the 3-methoxyphenyl group using a palladium-catalyzed cross-coupling reaction between a halogenated intermediate and a boronic acid derivative of 3-methoxyphenyl .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates or direct oxidation of alcohol groups to yield the carboxylic acid moiety . Reaction optimization (e.g., solvent selection, catalyst loading) is critical for yield improvement.
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon connectivity, particularly the methoxyphenyl and imidazo-pyridine moieties .
- X-ray Crystallography : To resolve 3D conformation, including ring puckering and substituent orientation .
- Mass Spectrometry (HRMS) : For molecular weight verification and purity assessment .
Q. What in vitro assays are typically used to evaluate the compound’s biological activity?
Common assays include:
- Enzyme Inhibition Studies : Testing against kinases, proteases, or receptors (e.g., angiotensin-converting enzyme) using fluorometric or colorimetric substrates .
- Receptor Binding Assays : Radioligand competition experiments to measure affinity for targets like G-protein-coupled receptors .
- Cell Viability Assays : Screening for anticancer activity via MTT or ATP-based luminescence in cancer cell lines .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase chromatography with UV detection to quantify impurities (<1% threshold for pharmaceutical-grade purity) .
- LC-MS : Couples separation with mass detection to identify byproducts (e.g., incomplete coupling intermediates) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, and N .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the Suzuki-Miyaura coupling step?
Optimization strategies include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) for enhanced stability and activity .
- Solvent Systems : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates, with degassing to prevent catalyst oxidation .
- Temperature Control : Heating at 80–100°C under inert atmospheres to accelerate coupling while minimizing side reactions . Yield improvements from 60% to >85% have been reported with these adjustments .
Q. How does molecular docking contribute to understanding the compound’s mechanism of action?
Computational approaches involve:
- Target Homology Modeling : Building 3D structures of uncharacterized targets (e.g., kinases) using templates from PDB .
- Docking Simulations : Software like AutoDock Vina predicts binding poses, highlighting interactions (e.g., hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the methoxyphenyl ring) .
- Free Energy Calculations (MM/GBSA) : Quantifies binding affinities to prioritize targets for experimental validation .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Purity Discrepancies : Re-evaluate compound purity via LC-MS and re-test in standardized assays .
- Assay Variability : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
- Cellular Context : Differences in cell permeability or metabolism (e.g., esterase activity affecting prodrug activation) .
Q. What role does the methoxyphenyl substituent play in pharmacokinetics?
The substituent impacts:
- Solubility : Methoxy groups enhance hydrophilicity compared to methyl or halogen substituents, improving aqueous solubility .
- Metabolic Stability : Demethylation by cytochrome P450 enzymes generates phenolic metabolites, which may alter activity .
- Tissue Penetration : LogP values (~2.5) suggest moderate blood-brain barrier permeability, relevant for CNS-targeted therapies .
Data Contradiction Analysis Example
Scenario : Conflicting reports on ACE inhibition potency (IC = 10 nM vs. 500 nM).
Resolution Steps :
Re-synthesize Compound : Confirm structure and purity (HPLC >99%).
Standardize Assay Conditions : Use identical substrate concentrations (e.g., 200 µM HHL) and pH (8.3) .
Control for Cofactors : Test with/without chloride ions, which modulate ACE activity .
Cross-validate : Compare results with a reference inhibitor (e.g., Captopril) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
